4-benzyl-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-piperazinamine
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Overview
Description
4-benzyl-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-piperazinamine is a synthetic compound known for its diverse applications in scientific research. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of benzyl and dimethoxyphenyl groups in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-benzylpiperazine and 2,4-dimethoxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dimethoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and anxiolytic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-benzyl-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-piperazinamine is not fully understood. it is known to interact with certain ion channels and neurotransmitter receptors. For example, it has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. It also interacts with the gamma-aminobutyric acid (GABA) receptor, which plays a role in regulating anxiety and sleep.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine: Similar structure with a different position of the methoxy group.
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base with similar functional groups.
Uniqueness
4-benzyl-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-piperazinamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both benzyl and dimethoxyphenyl groups provides a distinct set of properties that can be leveraged in various research applications.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25N3O2/c1-24-19-9-8-18(20(14-19)25-2)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3/b21-15+ |
InChI Key |
PKUJGZBFJHGVPO-RCCKNPSSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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